molecular formula C5H4Cl2N2O2 B1307787 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 73742-45-7

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1307787
CAS RN: 73742-45-7
M. Wt: 195 g/mol
InChI Key: BXVCXZREYQLVTA-UHFFFAOYSA-N
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Patent
US06596720B1

Procedure details

Sulfulyl chloride (120 ml) was added dropwise to a suspension of 163 g of 6-chloromethyluracil in 500 ml of acetic acid at room temperature for 20 minutes and stirred at the same temperature for 3 hours. The reaction mixture was poured into ice water (500 ml) and the resulting crystals were collected by filtration to give 182.3 g of 5-chloro-6-chloromethyluracil (yield 92%). The physical properties of this compound are as follows:
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl:2][CH2:3][C:4]1[NH:9][C:8](=[O:10])[NH:7][C:6](=[O:11])[CH:5]=1>C(O)(=O)C>[Cl:1][C:5]1[C:6](=[O:11])[NH:7][C:8](=[O:10])[NH:9][C:4]=1[CH2:3][Cl:2]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
[Cl-]
Name
Quantity
163 g
Type
reactant
Smiles
ClCC1=CC(NC(N1)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(NC(NC1CCl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 182.3 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.